molecular formula C18H18FNO4S3 B2480294 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2185590-70-7

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2480294
CAS No.: 2185590-70-7
M. Wt: 427.52
InChI Key: MKVGVXLJWUXZJL-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18FNO4S3 and its molecular weight is 427.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that the compound contains a2,2’-bithiophene moiety , which is a common structural element in many organic semiconductors . This suggests that the compound may interact with biological targets involved in electron transport or redox reactions.

Mode of Action

Given its structural similarity to other bithiophene-containing compounds, it may interact with its targets through π-π stacking interactions , which are common in organic semiconductors . These interactions could potentially alter the electronic properties of the target, leading to changes in its function.

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Other bithiophene-containing compounds have been shown to selectively ionize alkaloids in matrix-assisted laser desorption/ionization mass spectrometry . This suggests that the compound may have a role in modulating the activity of enzymes involved in alkaloid biosynthesis or metabolism.

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

Given its potential role in modulating the activity of enzymes involved in alkaloid biosynthesis or metabolism , it may have effects on cellular processes that depend on these metabolites.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S3/c1-2-24-16-4-3-13(9-14(16)19)27(22,23)20-10-15(21)18-6-5-17(26-18)12-7-8-25-11-12/h3-9,11,15,20-21H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVGVXLJWUXZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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